molecular formula C33H65N5O5 B612800 (S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) CAS No. 623172-56-5

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)

Cat. No.: B612800
CAS No.: 623172-56-5
M. Wt: 611.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) is a synthetic signal oligopeptide known for its ability to promote collagen formation. It is composed of three amino acids linked together with a fatty acid, specifically palmitic acid. This compound is widely used in the cosmetic industry for its anti-aging properties, as it can penetrate the epidermis and stimulate collagen production in the dermis .

Scientific Research Applications

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) has a wide range of applications in scientific research:

Mechanism of Action

Palmitoyl tripeptide-5 stimulates collagen production in in vitro and in vivo studies through the growth factor TGFβ . Animal studies indicate that palmitoyl tripeptide-5 may increase collagen synthesis .

Safety and Hazards

This product is not intended for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like copper tripeptide are still under research to obtain more details on their effectiveness, and for the development of new treatments . Palmitoyl pentapeptide-4 and Carnosine are other well-researched cosmeceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) is synthesized through a liquid phase synthesis method. The process involves the sequential addition of amino acids to form the tripeptide chain, followed by the attachment of the palmitoyl group. The final product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of palmitoyl tripeptide-5 bistrifluoracetate salt involves large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for commercial use in cosmetics and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of palmitoyl tripeptide-5 bistrifluoracetate salt include trifluoroacetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These reagents facilitate the formation and stabilization of the peptide bonds .

Major Products Formed

The major product formed from the reactions involving palmitoyl tripeptide-5 bistrifluoracetate salt is the tripeptide itself, with modifications depending on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulfide bonds, enhancing the stability of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) stands out due to its specific mechanism of action involving TGF-β stimulation. This unique pathway allows it to effectively promote collagen production and improve skin health, making it a valuable ingredient in anti-aging formulations .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCOHLNFINRFFR-RROPMPDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67F6N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211382
Record name Palmitoyl tripeptide-5 bistrifluoracetate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623172-56-5
Record name Palmitoyl tripeptide-5 bistrifluoracetate salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl tripeptide-5 bistrifluoracetate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL TRIPEPTIDE-5 TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Reactant of Route 2
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Reactant of Route 3
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Reactant of Route 4
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Reactant of Route 5
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Reactant of Route 6
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.